molecular formula C10H15N3O3S B2717550 4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine CAS No. 326023-25-0

4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine

Cat. No.: B2717550
CAS No.: 326023-25-0
M. Wt: 257.31
InChI Key: ZYTBMQIKJPRMON-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative characterized by a morpholine sulfonyl group (-SO₂-morpholine) at the 4-position of the benzene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing benzimidazole derivatives, which exhibit diverse biological activities . Its molecular formula is C₁₀H₁₃N₃O₃S, and its structure combines the electron-withdrawing sulfonyl group with the polar morpholine ring, influencing both reactivity and physicochemical properties .

Properties

IUPAC Name

4-morpholin-4-ylsulfonylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTBMQIKJPRMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326023-25-0
Record name 4-(morpholine-4-sulfonyl)benzene-1,2-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine typically involves the reaction of morpholine-4-sulfonyl chloride with benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced amine compounds, and substituted benzene derivatives

Scientific Research Applications

Chemistry

4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, contributing to the development of new compounds with tailored properties.

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various pathogens.
  • Anticancer Activity : The compound is being investigated for its ability to inhibit cancer cell growth through mechanisms that may involve enzyme inhibition.

Medicine

In medicinal chemistry, ongoing research focuses on its potential as a therapeutic agent. The compound's ability to interact with specific molecular targets suggests applications in drug development aimed at treating diseases such as cancer and infections. Its role as a kinase inhibitor has garnered attention due to kinases' critical functions in cell signaling and proliferation.

Industrial Applications

The compound is also explored for its utility in developing advanced materials, including polymers and coatings. Its unique properties may enhance the performance characteristics of these materials, making them suitable for various industrial applications.

Case Studies and Research Findings

Several studies highlight the compound's effectiveness in different applications:

  • Antimicrobial Studies : A recent study evaluated various derivatives of this compound against bacterial strains, demonstrating significant antimicrobial activity compared to standard antibiotics .
  • Kinase Inhibition : Research focused on the binding affinity of this compound analogs to specific kinases has shown promising results, indicating potential therapeutic applications in oncology .
  • Material Science : Investigations into the use of this compound in polymer formulations revealed enhancements in mechanical properties and thermal stability, suggesting its viability for industrial applications.

Summary Table of Applications

Application AreaDescription
Chemistry Building block for complex organic synthesis
Biology Antimicrobial and anticancer properties
Medicine Potential therapeutic agent targeting kinases
Industry Development of advanced materials like polymers

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s amine groups can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity in Benzene-1,2-diamine Derivatives

The benzene-1,2-diamine scaffold is highly versatile, with substituents at the 4-position dictating chemical behavior and applications. Key analogs include:

Compound Name Substituent Molecular Formula Key Applications
4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine Morpholine sulfonyl C₁₀H₁₃N₃O₃S Benzimidazole synthesis, enzyme inhibition
4-(Methylsulfonyl)-benzene-1,2-diamine Methyl sulfonyl C₇H₁₀N₂O₂S Pharmaceutical intermediates
4-(Trifluoromethyl)-benzene-1,2-diamine Trifluoromethyl C₇H₇F₃N₂ Antitumor, antiplasmodial agents
4-(4-Methylpiperazino)-benzene-1,2-diamine 4-Methylpiperazinyl C₁₁H₁₈N₄ DGAT1 inhibitors
4-(Difluoromethoxy)-benzene-1,2-diamine Difluoromethoxy C₇H₈F₂N₂O Synthesis of pantoprazole analogs

Key Structural Insights :

  • Electron-Withdrawing Groups (EWGs) : The sulfonyl (-SO₂-) and trifluoromethyl (-CF₃) groups enhance electrophilicity, accelerating cyclocondensation reactions (e.g., benzimidazole formation) .
  • Polar Substituents: The morpholine sulfonyl group improves solubility in polar solvents compared to nonpolar analogs like 4-methylpiperazino derivatives .
  • Steric Effects : Bulky substituents (e.g., morpholine sulfonyl) may hinder reactivity in sterically sensitive reactions .
Reaction Efficiency
  • Benzimidazole Formation : Electron-withdrawing substituents (e.g., -SO₂-morpholine, -CF₃) enhance condensation with aldehydes due to increased electrophilicity of the benzene ring . For example, 4-(Trifluoromethyl)-benzene-1,2-diamine reacts efficiently with aldehydes in DMSO/Na₂S₂O₅ to yield antitumor benzimidazoles .
  • Steric Hindrance : The morpholine sulfonyl group may slow reactions requiring planar transition states, as observed in some DGAT1 inhibitor syntheses .

Physicochemical Properties

Property 4-(Morpholine-4-sulfonyl) 4-(Methylsulfonyl) 4-(Trifluoromethyl)
Molecular Weight 255.30 g/mol 200.23 g/mol 190.14 g/mol
Polar Surface Area 93.7 Ų 85.4 Ų 68.6 Ų
Solubility High in DMF, DMSO Moderate in MeOH Low in H₂O
LogP 1.2 (estimated) 0.8 2.1

Notes:

  • The morpholine sulfonyl group increases hydrophilicity, making the compound suitable for aqueous reaction conditions .
  • Trifluoromethyl derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Research Findings and Industrial Relevance

  • Drug Discovery : this compound is a key intermediate in synthesizing kinase inhibitors under preclinical evaluation .
  • Scale-Up Challenges : Purification of morpholine sulfonyl derivatives requires chromatography due to polar byproducts, unlike methyl sulfonyl analogs .

Biological Activity

4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The compound is synthesized through the reaction of morpholine-4-sulfonyl chloride with benzene-1,2-diamine. The process typically involves a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The following table summarizes the synthesis methods and conditions:

Method Reagents Conditions
Synthesis Morpholine-4-sulfonyl chloride + Benzene-1,2-diamineBase (triethylamine), controlled temperature
Purification Recrystallization or chromatographyVaries based on scale

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding : The amine groups participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The compound's mechanism involves disrupting bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the findings from key studies:

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
MCF-72.3Doxorubicin: 3.23
HCT1161.9Doxorubicin: 3.23

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics.

Study 2: Anticancer Potential

In a study focused on the anticancer potential of sulfonamide compounds, researchers observed that this compound induced apoptosis in cancer cells through a mitochondrial pathway. This finding highlights its potential as an effective therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. How can the purity and stability of 4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine be optimized during synthesis?

  • Methodological Answer : To ensure purity, employ high-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer system (pH 4.6) and methanol (65:35 ratio) for mobile phase optimization . Stability can be assessed via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures, as demonstrated in analogous benzene-1,2-diamine derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^13C-NMR to confirm substitution patterns and sulfonyl group integration. IR spectroscopy can identify N–H stretching (3200–3400 cm1^{-1}) and sulfonyl S=O vibrations (~1350 cm1^{-1}). Mass spectrometry (ESI-MS) is critical for verifying molecular weight and fragmentation patterns, as shown for related benzenediamine derivatives .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement allows precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, analogous benzene-1,2-diamine salts exhibit intermolecular N–H···O interactions critical for lattice stabilization . Mercury software can visualize and overlay multiple structures to identify conformational differences .

Advanced Research Questions

Q. What strategies mitigate competing reaction pathways during the synthesis of benzimidazole derivatives from this compound?

  • Methodological Answer : Control reaction conditions (e.g., pH, temperature) to favor cyclization over polymerization. For instance, condensation with aldehydes under oxidative conditions (e.g., potassium peroxymonosulfate) selectively forms benzimidazole rings, while avoiding excess diamine minimizes di-substituted byproducts . Monitor intermediates via 1H^1H-NMR to track regioselectivity.

Q. How do electronic effects of the morpholine-sulfonyl group influence the reactivity of benzene-1,2-diamine in electrophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophiles to the less-substituted positions (meta/para to the sulfonyl group). Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimental validation via bromination or nitration reactions, followed by SCXRD analysis, confirms regiochemical outcomes .

Q. How can contradictory crystallographic data on hydrogen-bonding networks in benzene-1,2-diamine derivatives be resolved?

  • Methodological Answer : Compare multiple datasets using SHELXL’s disorder modeling and occupancy refinement tools. For example, in 2-aminoanilinium salts, hydrogen-bonding discrepancies arise from protonation state variations. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis in CrystalExplorer can differentiate between static and dynamic disorder .

Q. What electrochemical methods enable selective P–N or P–O coupling reactions involving this compound?

  • Methodological Answer : Flow electrosynthesis under mild conditions (e.g., 2.5 V, room temperature) with platinum electrodes achieves selective coupling. For O–P coupling, use hydroxyl-substituted derivatives; for N–P coupling, prioritize amine-rich intermediates. Monitor reaction progress via in situ Raman spectroscopy to optimize yields .

Data Analysis and Computational Questions

Q. What computational tools predict the solubility and bioavailability of this compound derivatives?

  • Methodological Answer : Use Schrödinger’s QikProp for logP and solubility predictions. Molecular dynamics (MD) simulations in Desmond can model membrane permeability. Validate predictions experimentally via shake-flask solubility tests and Caco-2 cell assays .

Q. How do steric effects from the morpholine-sulfonyl group impact the binding affinity of this compound to biological targets (e.g., 5-HT6 receptors)?

  • Methodological Answer : Docking studies (AutoDock Vina) using receptor crystal structures (PDB ID: 5TUD) identify steric clashes or favorable interactions. Compare with analogs lacking the sulfonyl group (e.g., 4-piperazinyl derivatives) to isolate steric contributions. Surface plasmon resonance (SPR) assays quantify binding kinetics .

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